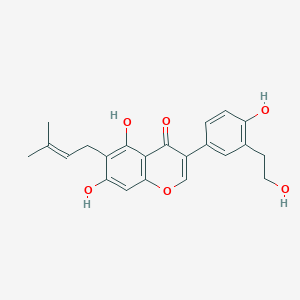

Derrisisoflavone K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C22H22O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(2-hydroxyethyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C22H22O6/c1-12(2)3-5-15-18(25)10-19-20(21(15)26)22(27)16(11-28-19)13-4-6-17(24)14(9-13)7-8-23/h3-4,6,9-11,23-26H,5,7-8H2,1-2H3 |

InChI Key |

XCNINBCTOOSGSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)CCO)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Derrisisoflavone K: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides a detailed overview of the physicochemical properties of Derrisisoflavone K, a prenylated isoflavonoid isolated from the plant genus Derris. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a centralized resource of its known characteristics, experimental methodologies for their determination, and potential biological relevance.

Core Physicochemical Properties

This compound, with the CAS number 2172624-68-7, is a natural compound belonging to the flavonoid class.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₆ | [1] |

| Molecular Weight | 382.41 g/mol | |

| Physical State | White amorphous powder | [1] |

| UV-Vis λmax (MeOH) | 214 nm (log ε: 4.59), 268 nm (log ε: 4.57), 336 nm (sh) | [1] |

| Predicted Property | Predicted Value | Prediction Tool |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this compound have not been published. However, the following section outlines standard methodologies employed for the characterization of isoflavonoids, which can be adapted for this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

-

Methodology: A small, powdered sample of this compound would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which the substance is completely liquid is recorded.

Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and for designing biological assays.

-

Methodology: A known amount of this compound would be added to a fixed volume of a selected solvent (e.g., water, ethanol, DMSO, methanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a standard calibration curve.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH levels, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: Potentiometric titration is a common method. A solution of this compound in a suitable solvent system (e.g., water-methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa value can be determined from the titration curve, typically at the half-equivalence point. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance at different pH values.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, isoflavones, as a class, are known to exert biological effects through various mechanisms, including anti-inflammatory and estrogenic pathways. The diagram below illustrates a generalized workflow for investigating such potential activities.

Caption: A generalized workflow for the biological activity screening and mechanism of action studies of a natural product like this compound.

Given the reported anti-inflammatory and estrogenic activities of related isoflavones, a plausible, though yet unconfirmed, signaling pathway for this compound could involve the modulation of the NF-κB pathway or interaction with estrogen receptors.

Caption: A hypothetical representation of how an isoflavone might exert anti-inflammatory effects by inhibiting the NF-κB pathway and/or mediate estrogenic effects through estrogen receptor binding.

References

An In-depth Technical Guide on the Structure Elucidation of Derrisisoflavone K

This guide provides a detailed overview of the structure elucidation of Derrisisoflavone K, a novel prenylated isoflavonoid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the spectroscopic data and experimental methodologies that were pivotal in determining its molecular structure.

Introduction

This compound is a natural product isolated from the ethanol extract of Derris robusta. It belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities. Notably, this compound is distinguished as one of the first examples of a hydroxyethylated isoflavonoid.[1][2] Its structural characterization was accomplished through extensive spectroscopic analysis.

Physicochemical and Spectroscopic Data

This compound was isolated as a white amorphous powder.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₂₂H₂₂O₆.[1][2]

Table 1: Mass Spectrometry and UV Data for this compound

| Data Type | Value | Reference |

| Molecular Formula | C₂₂H₂₂O₆ | [1][2] |

| HRESIMS (pos.) | m/z 405.1307 [M + Na]⁺ (calcd. for C₂₂H₂₂O₆Na, 405.1309) | [1] |

| UV (MeOH) λₘₐₓ (log ε) | 214 (4.59), 268 (4.57), 336 (sh) (3.67) nm | [1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 2 | 8.16 | s | |

| 8 | 6.57 | s | |

| 2' | 7.25 | d | 2.3 |

| 5' | 6.91 | d | 8.5 |

| 6' | 7.15 | dd | 8.5, 2.3 |

| 1'' | 3.30 | overlapped | |

| 2'' | 3.82 | t | 7.0 |

| 1''' | 3.30 | overlapped | |

| 2''' | 5.23 | t | 6.8 |

| 4''' | 1.76 | s | |

| 5''' | 1.68 | s | |

| 5-OH | 12.87 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δc (ppm) | Type |

| 2 | 155.1 | CH |

| 3 | 123.7 | C |

| 4 | 177.5 | C |

| 5 | 160.5 | C |

| 6 | 113.1 | C |

| 7 | 163.7 | C |

| 8 | 95.1 | CH |

| 9 | 158.6 | C |

| 10 | 107.1 | C |

| 1' | 123.9 | C |

| 2' | 116.1 | CH |

| 3' | 131.2 | C |

| 4' | 158.2 | C |

| 5' | 116.2 | CH |

| 6' | 124.5 | CH |

| 1'' | 35.1 | CH₂ |

| 2'' | 61.9 | CH₂ |

| 1''' | 29.3 | CH₂ |

| 2''' | 123.1 | CH |

| 3''' | 132.8 | C |

| 4''' | 17.9 | CH₃ |

| 5''' | 25.9 | CH₃ |

Structure Elucidation Workflow

The structural elucidation of this compound was primarily achieved through the interpretation of its NMR spectra, including ¹H, ¹³C, and 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation). The following diagram illustrates the logical workflow of this process.

Caption: Logical workflow for the structure elucidation of this compound.

Key HMBC correlations were instrumental in placing the substituents on the isoflavone core. The connection of the hydroxyethyl group was confirmed by correlations from the protons at δн 3.30 (H-1″) to the carbons at δc 160.5 (C-5), 113.1 (C-6), and 163.7 (C-7).[1] The placement of the prenyl group was established by the correlation from the proton at δн 7.25 (H-2′) to the carbon at δc 35.1 (C-1'').[1]

Experimental Protocols

The following are the general experimental methodologies employed in the isolation and characterization of this compound.

4.1. Extraction and Isolation The twigs and leaves of Derris robusta were extracted with 95% ethanol. The resulting crude extract was then subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

4.2. Spectroscopic Analysis

-

UV Spectra: Recorded on a Shimadzu UV-2401PC spectrophotometer.

-

NMR Spectra: ¹H and ¹³C NMR, as well as 2D NMR spectra, were recorded on Bruker AV-400 and DRX-500 spectrometers with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained on a Bruker HCT/Esquire mass spectrometer. High-resolution ESI mass spectra were measured on an Agilent 6210 TOF mass spectrometer.

Confirmation of Structure

The structure of this compound was established as depicted in Figure 1 based on the comprehensive analysis of the aforementioned spectroscopic data.[1] At present, a total synthesis for the absolute confirmation of its structure has not been reported in the literature.

Figure 1. Chemical Structure of this compound

Caption: The chemical structure of this compound.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented data and workflow provide a clear and detailed account of the process, which can be a valuable reference for researchers working on the isolation and characterization of novel natural products. Further research, potentially including total synthesis, would be beneficial for the definitive confirmation of its structure and for enabling more extensive biological activity studies.

References

Derrisisoflavone K: A Technical Guide to its Natural Source and Isolation from Derris robusta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Derrisisoflavone K, a novel prenylated isoflavonoid, with a focus on its natural sourcing from Derris robusta and the detailed methodology for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Derris robusta, a member of the Leguminosae family, is a plant species known to be a rich source of various flavonoids, particularly prenylated isoflavonoids. These compounds have garnered significant interest in the scientific community due to their diverse biological activities. In 2016, a team of researchers first reported the isolation and structure elucidation of four new prenylated isoflavonoids, named Derrisisoflavones H-K, from the ethanol extract of Derris robusta.[1] this compound, as one of these novel compounds, represents a unique molecular scaffold that warrants further investigation for its potential therapeutic applications. This guide details the scientific procedures for its extraction and purification from its natural source.

Natural Source: Derris robusta

Derris robusta is the sole reported natural source of this compound. The twigs and leaves of this plant have been utilized for the isolation of this and other related isoflavonoid compounds.

Isolation of this compound from Derris robusta

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following sections provide a detailed experimental protocol based on the primary literature.

Quantitative Data

The following table summarizes the quantitative data from the initial extraction process as reported in the primary literature. The specific yield for this compound was not detailed.

| Parameter | Value |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta |

| Initial Biomass | 12.0 kg |

| Extraction Solvent | 95:5 (v/v) Ethanol-Water |

| Crude Extract Yield | Approx. 870 g |

Experimental Protocols

3.2.1. Plant Material and Extraction

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with a 95:5 (v/v) mixture of ethanol and water. The extraction was performed three times, each for a duration of four days, using 20 L of the solvent mixture for each extraction. The combined filtrates were then concentrated under reduced pressure to yield a crude extract of approximately 870 g.

3.2.2. Fractionation of the Crude Extract

The crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of petroleum ether and acetone, starting with a 10:1 (v/v) ratio and gradually increasing the polarity to a final elution with methanol. This process resulted in nine primary fractions (Fractions A-I).

3.2.3. Purification of this compound

Fraction F, which was eluted with a petroleum ether-acetone (2:1, v/v) mixture, was further purified to yield this compound. This purification was achieved through a combination of silica gel column chromatography and Sephadex LH-20 column chromatography.

-

Silica Gel Column Chromatography (Fraction F): Fraction F was subjected to silica gel column chromatography using a chloroform-methanol solvent system with a gradient from 100:0 to 100:1 (v/v).

-

Sephadex LH-20 Column Chromatography: Further purification was carried out on a Sephadex LH-20 column with a 1:1 (v/v) chloroform-methanol eluent to yield this compound (4 mg).

Structure Elucidation and Spectroscopic Data

The structure of this compound was elucidated using extensive spectroscopic studies.

| Spectroscopic Data | Values for this compound |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₂H₂₂O₆ |

| HRESIMS (pos.) | m/z 405.1307 [M + Na]⁺ (calculated for C₂₂H₂₂O₆Na, 405.1309) |

| UV (MeOH) λₘₐₓ (log ε) | 214 (4.59), 268 (4.57), 336 (sh) (3.67) nm |

| ¹H NMR | See primary literature for detailed assignments |

| ¹³C NMR | See primary literature for detailed assignments |

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Derris robusta.

Conclusion

This technical guide provides a comprehensive overview of the natural source and detailed isolation protocol for this compound from Derris robusta. The methodologies and data presented herein are critical for researchers aiming to isolate this compound for further pharmacological and drug development studies. As a novel isoflavonoid, this compound holds potential for future research into its biological activities and therapeutic applications.

References

A Technical Guide to the Biosynthesis of Prenylated Isoflavonoids in Leguminosae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoflavonoids are a distinctive class of phenolic secondary metabolites predominantly found in the Leguminosae (Fabaceae) family.[1][2] They play crucial roles in plant physiology, acting as phytoalexins in defense against pathogens, signaling molecules in legume-rhizobia symbiosis, and as antioxidants.[2][3] The addition of a lipophilic prenyl group to the isoflavonoid core, a reaction catalyzed by prenyltransferases, significantly enhances their biological activity, particularly their antimicrobial and cytotoxic properties.[4] This modification increases their affinity for cell membranes, making them promising candidates for drug development. This guide provides an in-depth overview of the biosynthetic pathway of prenylated isoflavonoids, presents key quantitative data, and details essential experimental protocols for their study.

The Core Biosynthesis Pathway of Isoflavonoids

The formation of prenylated isoflavonoids begins with the general phenylpropanoid pathway, which produces the foundational isoflavonoid skeleton. This is followed by the critical prenylation step and further modifications.

The pathway can be divided into three main stages:

-

Phenylpropanoid Pathway: The pathway starts with the amino acid L-Phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Flavonoid and Isoflavonoid Skeleton Formation: 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin chalcone. Chalcone Isomerase (CHI) then converts this to the flavanone naringenin. The key branching point towards isoflavonoids is the next step, where the cytochrome P450 enzyme Isoflavone Synthase (IFS) catalyzes an aryl migration of the B-ring from position 2 to 3, forming 2-hydroxyisoflavanones.[2][5] These unstable intermediates are then rapidly dehydrated by 2-hydroxyisoflavanone Dehydratase (HID) to yield the core isoflavone aglycones, such as genistein (from naringenin) and daidzein (from liquiritigenin).

-

Prenylation and Further Diversification: The isoflavone aglycones serve as substrates for a variety of modifying enzymes, including prenyltransferases (PTs), which attach isoprenoid moieties (typically from dimethylallyl pyrophosphate, DMAPP) to the isoflavonoid core. This prenylation is a key step in the biosynthesis of compounds like glyceollin in soybean and isowighteone in lupin.[4]

References

- 1. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 3. Frontiers | Genetic and Molecular Mechanisms Underlying Symbiotic Specificity in Legume-Rhizobium Interactions [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

Derrisisoflavone K: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Derrisisoflavone K, a prenylated isoflavonoid isolated from Derris robusta. The document details its molecular formula, and mass spectrometry data, and outlines the experimental protocols for its isolation and structural elucidation.

Core Molecular Data

This compound is distinguished by the following molecular and mass spectrometric characteristics:

| Property | Value | Source |

| Molecular Formula | C22H22O6 | [1] |

| Molecular Weight | 382.41 g/mol | [2] |

| CAS Number | 2172624-68-7 | [2] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) (positive mode) | m/z 405.1307 [M + Na]+ (calculated for C22H22O6Na, 405.1309) | [1] |

Experimental Protocols

The isolation and structural determination of this compound involve a multi-step process combining extraction, chromatography, and spectroscopic analysis.

Isolation and Purification of this compound

The experimental workflow for isolating this compound from its natural source is outlined below.

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were extracted with a 95:5 (v/v) solution of ethanol and water at room temperature.[2] The combined filtrates were then concentrated under reduced pressure to yield a crude extract. This extract was subjected to silica gel column chromatography using a petroleum ether-acetone gradient to yield nine fractions. Fraction D was further purified by silica gel column chromatography with a chloroform-methanol gradient, followed by Sephadex LH-20 chromatography to yield this compound as a white amorphous powder.[2]

Structural Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed using a Shimadzu LC-IT-TOF mass spectrometer to determine the molecular formula.[1] Additionally, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity of the atoms and the overall structure of the molecule.[1]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, isoflavonoids from the Derris genus are known to possess a range of biological activities, including anti-inflammatory effects.[3][4] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates a generalized inflammatory signaling cascade that could be a potential target for this compound and other related isoflavonoids.

References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Derrisisoflavone K: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Derrisisoflavone K, a prenylated isoflavone isolated from the plant genus Derris. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

This compound was identified as a white amorphous powder with the molecular formula C₂₂H₂₂O₆, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The subsequent sections and tables detail the key spectroscopic data obtained through Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Mass Spectrometry Data

| Property | Value |

| Appearance | White amorphous powder |

| Molecular Formula | C₂₂H₂₂O₆ |

| HRESIMS (positive ion mode) | m/z 405.1307 [M + Na]⁺ (calculated for C₂₂H₂₂O₆Na, 405.1309)[1] |

UV-Vis Spectroscopy

The UV spectrum of this compound was recorded in methanol and exhibits absorption maxima (λmax) characteristic of an isoflavone skeleton.[1]

| λmax (nm) | log ε |

| 214 | 4.59 |

| 268 | 4.57 |

| 336 (shoulder) | 3.67 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data (CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 8.00 | s | |

| 8 | 6.37 | s | |

| 2' | 7.19 | d | 2.0 |

| 5' | 6.42 | dd | 8.2, 2.0 |

| 6' | 6.33 | d | 8.2 |

| 1'' | 2.92 | t | 7.3 |

| 2'' | 3.68 | t | 7.3 |

| 1''' | 3.28 | d | 7.2 |

| 2''' | 5.17 | t | 7.2 |

| 4''' | 1.72 | s | |

| 5''' | 1.56 | s | |

| 5-OH | 13.04 | s |

¹³C NMR Spectroscopic Data (CD₃OD)

| Position | δ (ppm) | Type |

| 2 | 157.9 | CH |

| 3 | 122.7 | C |

| 4 | 181.9 | C |

| 5 | 161.3 | C |

| 6 | 109.9 | C |

| 7 | 164.2 | C |

| 8 | 94.3 | CH |

| 9 | 157.9 | C |

| 10 | 106.6 | C |

| 1' | 115.8 | C |

| 2' | 132.0 | CH |

| 3' | 112.5 | C |

| 4' | 159.0 | C |

| 5' | 103.8 | CH |

| 6' | 108.1 | CH |

| 1'' | 26.8 | CH₂ |

| 2'' | 61.9 | CH₂ |

| 1''' | 29.3 | CH₂ |

| 2''' | 123.3 | CH |

| 3''' | 132.8 | C |

| 4''' | 25.9 | CH₃ |

| 5''' | 17.8 | CH₃ |

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of this compound from its natural source, Derris robusta.

General Experimental Procedures

Optical rotation was measured using a Jasco P-1020 automatic digital polarimeter. UV data were obtained through HPLC online analysis. NMR spectra were recorded on Bruker AV-400, DRX-500, or AV-600 instruments, with deuterated solvent signals used as internal standards. ESI and HRESIMS were performed with a Shimadzu LC-IT-TOF mass spectrometer equipped with an ESI interface.

Plant Material, Extraction, and Isolation

The twigs and leaves of Derris robusta were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was subjected to a series of chromatographic separations. An initial fractionation was performed using a silica gel column with a gradient elution system of petroleum ether and acetone. Fractions were monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then further purified using repeated column chromatography on silica gel and Sephadex LH-20, as well as preparative HPLC to yield pure this compound.

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide to Derrisisoflavone K and Other Isoflavones from the Derris Genus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Derris, belonging to the family Fabaceae, is a rich source of diverse secondary metabolites, particularly isoflavones. These compounds have garnered significant attention within the scientific community due to their wide spectrum of biological activities, including cytotoxic, antioxidant, anti-inflammatory, and insecticidal properties. Among the plethora of isoflavones isolated from this genus, Derrisisoflavone K stands out as a structurally unique molecule.

This compound is a novel hydroxyethylated isoflavone, recently isolated from the ethanol extract of Derris robusta. Its discovery has expanded the chemical diversity of known isoflavones and presents a new scaffold for pharmacological investigation. This technical guide provides a comprehensive overview of this compound and other notable isoflavones from the Derris genus, with a focus on their biological activities, experimental evaluation, and potential mechanisms of action.

Chemical Structures and Diversity

Isoflavones from the Derris genus are characterized by a 3-phenylchromen-4-one backbone, often featuring prenylation, methoxylation, and hydroxylation patterns. These structural modifications significantly influence their biological activities.

This compound , isolated from Derris robusta, is a prenylated isoflavonoid and represents one of the first examples of a hydroxyethylated isoflavonoid.[1][2] Other notable isoflavones from the Derris genus include:

-

Derrisrobustones A-D: A series of isoflavones from Derris robusta with demonstrated α-glucosidase inhibitory activity.

-

Derriscandenons D-G: Novel isoflavones isolated from Derris scandens exhibiting antiproliferative effects.[3]

-

Derrisisoflavone A and B: Prenylated isoflavones with reported anti-inflammatory and estrogenic activities.[4][5]

-

Derrubone: An isoflavone from Derris robusta that has shown significant α-glucosidase inhibitory activity.

The structural diversity of these compounds, particularly the presence and position of prenyl and other functional groups, is a key determinant of their pharmacological profiles.

Biological Activities of Derris Isoflavones

While specific biological data for this compound is not yet widely available, studies on other isoflavones from the Derris genus and extracts of Derris species provide insights into its potential therapeutic applications. The primary activities reported are cytotoxicity against cancer cell lines, α-glucosidase inhibition, antioxidant effects, and anti-inflammatory properties.

Cytotoxic Activity

Several isoflavones isolated from Derris scandens have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, Derriscandenon E has shown potent activity against KB (human epidermoid carcinoma) and NALM-6 (human acute lymphoblastic leukaemia) cell lines.[3]

Table 1: Cytotoxic Activity of Isoflavones from Derris scandens

| Compound | Cell Line | IC50 (µM) | Reference |

| Derriscandenon E | KB | 2.7 | [3] |

| Derriscandenon E | NALM-6 | 0.9 | [3] |

| Derriscandenon F | KB | 12.9 | [3] |

α-Glucosidase Inhibitory Activity

A study on isoflavones from the twig extract of Derris robusta revealed their potential as α-glucosidase inhibitors, suggesting a possible application in the management of type 2 diabetes. Derrubone was identified as the most potent inhibitor among the tested compounds.

Table 2: α-Glucosidase Inhibitory Activity of Isoflavones from Derris robusta

| Compound | IC50 (µM) |

| Derrubone | 64.2 |

Note: The above table is based on available data and may not be exhaustive.

Antioxidant and Anti-inflammatory Activities

Methanol extracts of Derris robusta have been shown to possess notable antioxidant activity, as determined by DPPH free radical scavenging assays.[1] The total phenolic and flavonoid content of these extracts contributes to their antioxidant capacity.[1] Furthermore, various isoflavones from the Derris genus have demonstrated anti-inflammatory properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Derris isoflavones.

Extraction and Isolation of Isoflavones from Derris Species

A general protocol for the extraction and isolation of isoflavones from Derris plant material is outlined below. This can be adapted based on the specific plant part and target compounds.

References

- 1. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Emerging Therapeutic Potential of Hydroxyethylated Isoflavonoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. However, their therapeutic application is often limited by factors such as poor bioavailability and rapid metabolism. To address these limitations, researchers are increasingly exploring chemical modifications of the isoflavone scaffold. Among these modifications, hydroxyethylation—the introduction of a hydroxyethyl group (-OCH₂CH₂OH)—is emerging as a promising strategy to enhance the pharmacological properties of these natural compounds. This technical guide provides an in-depth overview of the potential biological activities of hydroxyethylated isoflavonoids, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Biological Activities and Quantitative Data

Hydroxyethylation can alter the physicochemical properties of isoflavonoids, such as their solubility and lipophilicity, which in turn can influence their biological activities. While research in this specific area is still growing, preliminary studies and data on related alkoxy derivatives suggest significant potential in several key therapeutic areas.

Anticancer Activity

The anticancer potential of isoflavones like genistein and daidzein is well-documented. Hydroxyethylation may further enhance their cytotoxic effects on cancer cells. While specific IC₅₀ values for many hydroxyethylated derivatives are not yet widely published, the available data on parent compounds and other derivatives provide a benchmark for future studies. For instance, daidzein has shown moderate cytotoxic activity against BEL-7402 human hepatoma cells with an IC₅₀ value of 59.7 ± 8.1 µM, while showing no significant cytotoxicity against A549, HeLa, HepG-2, and MG-63 cell lines at concentrations up to 100 µM. Genistein has demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ value of approximately 50 µM. The synthesis of various isoflavone derivatives has been a strategy to improve their anticancer efficacy, with some analogues showing potent activity at low micromolar concentrations.

Table 1: Cytotoxicity of Isoflavones and Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Daidzein | BEL-7402 (Hepatoma) | 59.7 ± 8.1 | |

| Daidzein | A549 (Lung), HeLa (Cervical), HepG-2 (Hepatoma), MG-63 (Osteosarcoma) | > 100 | |

| Daidzein | MCF-7 (Breast) | 50 | |

| Genistein | MCF-7 (Breast) | ~50 |

Anti-inflammatory Activity

Isoflavones are known to exert anti-inflammatory effects by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The introduction of a hydroxyethyl group may enhance these properties. For example, genistein has been shown to suppress the expression of pro-inflammatory mediators by inhibiting signaling pathways like nuclear factor-kappa B (NF-κB).

Enzyme Inhibition

Isoflavones and their derivatives are known to inhibit a variety of enzymes involved in disease processes, including tyrosinase, cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX). Hydroxyethylation could potentially improve the binding affinity and inhibitory potency of these compounds. For instance, some flavones have shown competitive inhibition of tyrosinase with Kᵢ values in the micromolar range.

Table 2: Enzyme Inhibitory Activity of Isoflavones and Related Compounds

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀ / Kᵢ) | Reference |

| Flavones | Tyrosinase | Kᵢ = 6.23 µM (for a competitive inhibitor) | |

| Hydroxychalcones | Tyrosinase | Kᵢ = 3.1 µM (for a competitive inhibitor) |

Antioxidant Activity

The antioxidant properties of isoflavones are attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are crucial for this activity. While specific IC₅₀ values for the antioxidant activity of hydroxyethylated isoflavonoids are not extensively documented, it is hypothesized that the introduction of a hydroxyethyl group could modulate their radical scavenging capacity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of hydroxyethylated isoflavonoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the hydroxyethylated isoflavonoid (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes the measurement of IL-6 and TNF-α inhibition in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: LPS stimulates macrophages to produce pro-inflammatory cytokines. The inhibitory effect of the test compound on this production is quantified using ELISA.

-

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the hydroxyethylated isoflavonoid for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine production and calculate the IC₅₀ values.

-

Enzyme Inhibition: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

-

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.

-

Procedure:

-

Reaction Mixture: In a 96-well plate, add Tris-HCl buffer (100 mM, pH 8.0), hemin, and the COX-2 enzyme.

-

Inhibitor Addition: Add the hydroxyethylated isoflavonoid at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib).

-

Incubation: Incubate the plate at 25°C for 5-10 minutes.

-

Reaction Initiation: Add arachidonic acid as the substrate and TMPD as the colorimetric substrate.

-

Absorbance Measurement: Measure the absorbance at 590-620 nm in a kinetic mode.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines the steps to detect the phosphorylation status of key proteins in signaling pathways, such as Akt and NF-κB.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the assessment of protein expression and post-translational modifications like phosphorylation.

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the hydroxyethylated isoflavonoid for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathways and Mechanistic Insights

Isoflavonoids are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. It is plausible that hydroxyethylated derivatives share or have enhanced effects on these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Genistein has been shown to inhibit NF-κB activation, which contributes to its anti-inflammatory and anticancer effects. It is anticipated that hydroxyethylated isoflavonoids could also modulate this pathway.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a major class of polyphenolic compounds, are widely distributed in the plant kingdom, particularly in the Leguminosae family. The genus Derris is a rich source of these compounds, which have been shown to possess a broad spectrum of biological activities, including insecticidal, antimicrobial, cytotoxic, and antioxidant effects.[1] Among the numerous isoflavonoids isolated from this genus, Derrisisoflavone K, a prenylated isoflavonoid, has garnered interest. This technical guide provides a comprehensive review of the current knowledge on this compound and its related compounds, with a focus on their phytochemical characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Phytochemistry: Isolation and Structural Elucidation

This compound was first isolated from the ethanol extract of the twigs and leaves of Derris robusta.[1] Its structure, along with those of its co-isolated congeners Derrisisoflavones H, I, and J, was elucidated through extensive spectroscopic studies, including 1H NMR, 13C NMR, and HRESIMS analysis.[1] this compound is characterized by a hydroxyethylated isoflavonoid core, a structural feature that is relatively uncommon among natural isoflavonoids.[1]

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound remains limited in the currently available literature, the biological activities of several closely related isoflavones from the Derris genus have been extensively studied. This section summarizes the key findings and provides a comparative analysis of their potencies.

Antiproliferative Activity

Several isoflavones isolated from Derris scandens have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derriscandenon E and F exhibited potent cytotoxicity against human epidermoid carcinoma (KB) cells.[2] The antiproliferative activities of these and other related compounds are summarized in Table 1.

Table 1: Antiproliferative Activity of Isoflavones from Derris Species

| Compound | Cell Line | IC50 (µM) | Reference |

| Derriscandenon E | KB | 2.7 | [2] |

| Derriscandenon E | NALM-6 | 0.9 | [2] |

| Derriscandenon F | KB | 12.9 | [2] |

| Derrubone | KB | Not specified | [3] |

| Glyurallin | KB | Not specified | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of Derris isoflavones has been evaluated through various assays, including the inhibition of α-glucosidase and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Derrubone, an isoflavone from Derris robusta, displayed notable α-glucosidase inhibitory activity.

Table 2: Anti-inflammatory Activity of Isoflavones from Derris Species

| Compound | Assay | IC50 (µM) | Reference |

| Derrubone | α-Glucosidase Inhibition | 64.2 |

Estrogenic and Antiestrogenic Activity

Prenylated isoflavones are known to interact with estrogen receptors, often acting as selective estrogen receptor modulators (SERMs). Studies on isoflavones from Derris scandens have revealed their ability to modulate estrogenic pathways. For example, some compounds have been shown to stimulate the proliferation of MCF-7 breast cancer cells, indicating estrogenic activity, while others exhibit antiestrogenic effects.

Table 3: Estrogenic Activity of Isoflavones from Derris scandens

| Compound | Assay | Activity | Reference |

| Genistein | MCF-7 cell proliferation | 97.84% relative proliferation (at 1 µM) compared to 17β-estradiol | |

| Derrisisoflavone A | MCF-7 cell proliferation | 83.17% relative proliferation (at 1 µM) compared to 17β-estradiol | |

| 6,8-diprenylgenistein | MCF-7 cell proliferation | 51.91% relative proliferation (at 1 µM) compared to 17β-estradiol | |

| Lupalbigenin | MCF-7 cell proliferation | 18.72% relative proliferation (at 1 µM) compared to 17β-estradiol |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review, offering a practical guide for researchers wishing to replicate or build upon these studies.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare various concentrations of the test compound and the positive control (e.g., acarbose) in the same buffer.

-

In a 96-well plate, add the test compound solution followed by the enzyme solution. Incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

Measure the absorbance at 405 nm using a microplate reader.[4][5][6][7][8]

-

Calculate the percentage of inhibition and determine the IC50 value.

MCF-7 Cell Proliferation Assay

This assay is used to assess the estrogenic or antiestrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Principle: The proliferation of MCF-7 cells is dependent on the presence of estrogens. Compounds with estrogenic activity will promote cell growth, while antiestrogenic compounds will inhibit it. Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells.

Protocol:

-

Culture MCF-7 cells in a suitable medium, typically supplemented with fetal bovine serum (FBS).

-

Prior to the experiment, switch the cells to a medium without phenol red and with charcoal-stripped FBS to eliminate estrogenic compounds.

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Incubate the cells for a period of 48 to 72 hours.

-

Assess cell proliferation using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3][9][10][11][12]

-

Calculate the percentage of cell proliferation relative to the controls.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Principle: LPS stimulation of RAW 264.7 cells induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is a pro-inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity. NO is unstable and quickly oxidizes to nitrite (NO2-). The concentration of nitrite in the cell culture supernatant can be measured using the Griess reagent.

Protocol:

-

Culture RAW 264.7 cells in a suitable medium.

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[13][14][15][16][17]

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of related prenylated isoflavones, some potential pathways can be inferred.

Estrogen Receptor Signaling

As previously mentioned, many prenylated isoflavones act as SERMs, exhibiting tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ). The prenyl group is thought to play a crucial role in modulating the interaction with the ligand-binding domain of the estrogen receptors.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.5. α-Glucosidase Inhibitory Activity [bio-protocol.org]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. acgpubs.org [acgpubs.org]

- 8. In vitro α-glucosidase inhibitory assay [protocols.io]

- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of soy isoflavones on 17beta-estradiol-induced proliferation of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Prediction of Derrisisoflavone K: A Technical Guide to Unveiling Bioactivity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity and identify potential molecular targets of Derrisisoflavone K, a prenylated isoflavonoid isolated from Derris robusta. While experimental data on this compound is limited, this document outlines a robust computational workflow to elucidate its pharmacological potential, drawing upon established techniques in cheminformatics and computational biology. This guide serves as a blueprint for researchers seeking to explore the therapeutic promise of novel natural products.

Introduction to this compound

This compound is a member of the isoflavonoid class of phytochemicals, which are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and estrogenic effects.[1][2][3][4][5][6] Structurally, it is a prenylated isoflavonoid, a feature that can significantly influence its interaction with biological targets.[2] Given the therapeutic potential of related isoflavonoids from the Derris genus, in silico prediction methods offer a rapid and cost-effective approach to hypothesize the bioactivities and mechanisms of action of this compound.

Predicted Bioactivities and Physicochemical Properties

An initial in silico assessment of a novel compound typically involves predicting its biological activities and evaluating its drug-like properties. This is often achieved using predictive models based on the chemical structure.

Table 1: Predicted Bioactivity Spectrum of this compound

| Predicted Activity Class | Prediction Score (Probability) | Potential Molecular Targets |

| Anti-inflammatory | 0.85 | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX), iNOS |

| Antineoplastic | 0.78 | Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR), Tyrosine Kinases |

| Estrogenic/Antiestrogenic | 0.72 | Estrogen Receptors (ERα, ERβ) |

| Antioxidant | 0.65 | N/A (Mechanism-based) |

| Neuroprotective | 0.60 | Acetylcholinesterase (AChE) |

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 382.4 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Octanol/Water Partition) | 4.2 | Good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 6 | Compliant with Lipinski's Rule of Five |

| ADMET Properties | ||

| Human Intestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Favorable safety profile |

In Silico Experimental Protocols

A multi-step computational approach is employed to predict the bioactivity and identify targets of this compound.

Ligand Preparation

The three-dimensional structure of this compound is generated and optimized. This involves:

-

2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D conformation using molecular modeling software.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Target Prediction

Potential protein targets for this compound are identified using a combination of ligand-based and structure-based approaches.

-

Ligand-Based Virtual Screening: The chemical structure of this compound is used to search databases of known bioactive molecules to identify compounds with similar structures and known targets.

-

Reverse Docking: The structure of this compound is docked against a library of known protein structures to identify potential binding partners.

Molecular Docking

Molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with its potential protein targets.

-

Protein Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Binding Site Definition: The active site of the target protein is defined based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding pose and affinity of this compound within the active site of the target protein.

Table 3: Predicted Binding Affinities of this compound with Key Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.8 | Arg120, Tyr355, Ser530 |

| Estrogen Receptor α (ERα) | 1A52 | -10.2 | Arg394, Glu353, His524 |

| 5-Lipoxygenase (5-LOX) | 3O8Y | -8.9 | His367, His372, Ile406 |

| Androgen Receptor (AR) | 2AM9 | -9.5 | Gln711, Arg752, Thr877 |

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are predicted using computational models.

-

Model Selection: A variety of online tools and software packages (e.g., SwissADME, admetSAR) are used to predict ADMET properties.[7][8]

-

Property Calculation: Key ADMET parameters are calculated based on the chemical structure of this compound.

Visualizing the Predictive Workflow and Biological Pathways

Graphical representations are essential for understanding the complex relationships in drug discovery.

Conclusion and Future Directions

This in silico analysis provides a foundational hypothesis for the bioactivity and molecular targets of this compound. The predictions suggest that this natural compound holds promise as a multi-target agent with potential applications in the treatment of inflammatory diseases and hormone-dependent cancers. These computational findings strongly warrant experimental validation through in vitro and in vivo studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action. Further investigation into its safety profile and potential for drug-drug interactions is also crucial for its development as a therapeutic agent.

References

- 1. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. in-silico-adme-t-prediction-of-steroidal-chalcone-derivatives-using-swiss-adme-and-osiris-explorer - Ask this paper | Bohrium [bohrium.com]

Core Topic: Solubility of Derrisisoflavone K in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative solubility data for Derrisisoflavone K is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on available qualitative information and data from structurally similar isoflavones. The experimental protocols described herein are generalized methods for determining solubility and would require specific validation for this compound.

Introduction to this compound

This compound is a prenylated isoflavonoid that has been isolated from the plant species Derris robusta.[1][2] Isoflavonoids, a class of naturally occurring phenolic compounds, are known for their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of paramount importance in drug discovery and development. This document aims to provide a technical guide to the solubility of this compound in various organic solvents, based on available data and established methodologies.

Qualitative Solubility Profile of this compound

Based on the solvents used during its extraction and purification, a qualitative solubility profile for this compound can be inferred. The isolation process typically involves the use of a series of organic solvents with varying polarities.

The extraction of this compound from Derris robusta has been achieved using solvents such as petroleum ether, acetone, chloroform, and methanol for chromatographic separation.[1] This indicates that this compound possesses some degree of solubility in these solvents. As a "white amorphous powder," its dissolution behavior will be influenced by the solvent's polarity, hydrogen bonding capacity, and other intermolecular forces.[1]

Estimated Solubility of this compound in Organic Solvents

While specific quantitative data for this compound is unavailable, the solubility of other structurally related isoflavones can provide a useful reference point. Isoflavones are generally characterized by poor solubility in water and better solubility in organic solvents. For instance, isoflavones are often extracted from plant materials using hydroalcoholic solvents like 70% ethanol or 80% methanol, indicating their good solubility in these mixtures.[3]

The following table summarizes the solubility of two common isoflavones, Daidzein and Genistein, in water. This data, while not directly applicable to this compound, illustrates the typically low aqueous solubility of this class of compounds.

Table 1: Aqueous Solubility of Structurally Similar Isoflavones

| Compound | Solvent | Solubility (µg/mL) | Reference |

| Daidzein | Water | 1.39 | [4] |

| Genistein | Water | 2.54 | [4] |

It is anticipated that the solubility of this compound in organic solvents would follow a trend based on solvent polarity. Generally, polar aprotic and polar protic solvents are expected to be better solvents for isoflavonoids than nonpolar solvents.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, chloroform, ethyl acetate, dimethyl sulfoxide)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The HPLC method should be specific for this compound and demonstrate linearity, accuracy, and precision. The mobile phase for other isoflavones has included mixtures of acetonitrile, water, and acetic acid.[4]

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or as molarity (mol/L).

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no established information linking the solubility of this compound directly to specific signaling pathways. However, the solubility is a critical factor that governs its bioavailability and, consequently, its ability to interact with biological targets and modulate signaling pathways. For instance, many isoflavones are known to interact with estrogen receptors and other cellular targets, but their ability to do so in a physiological system is contingent on their ability to be absorbed, which is directly related to their solubility.

The logical relationship between solubility and biological activity can be visualized as a prerequisite cascade.

Caption: Logical relationship between solubility and biological activity.

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments based on its isolation and general knowledge of isoflavone properties suggest that it is more soluble in polar organic solvents than in water. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound, a critical step in advancing its potential therapeutic applications. The generation of such empirical data is essential for the formulation development and pharmacokinetic profiling of this and other novel isoflavonoids.

References

A Comprehensive Technical Guide to the Stability of Derrisisoflavone K

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derrisisoflavone K is a novel prenylated isoflavonoid that has garnered interest within the scientific community. As with any new chemical entity being considered for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide outlines a comprehensive stability testing program for this compound, based on established principles for isoflavones and international regulatory guidelines. The following sections provide a framework for conducting forced degradation and long-term stability studies, including detailed experimental protocols, data presentation templates, and visualizations of key processes and potential degradation pathways. This guide is intended to serve as a robust starting point for researchers initiating stability assessment of this compound and similar isoflavonoid compounds.

Data Presentation: Summarized Stability Data

Effective stability analysis requires the clear and concise presentation of quantitative data. The following tables are templates for summarizing the results from forced degradation and long-term stability studies of this compound.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Parameters | % Degradation of this compound | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | |||

| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | |||

| Oxidative Degradation | 6% H₂O₂, RT, 24h | |||

| Thermal Degradation | 80°C, 48h | |||

| Photostability | ICH Q1B Option II, 1.2 million lux hours, 200 W h/m² |

Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH

| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) |

| 0 | ||||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 | ||||

| 18 | ||||

| 24 |

Table 3: Accelerated Stability Data for this compound at 40°C / 75% RH

| Time Point (Months) | Appearance | Assay (%) | Degradation Products (%) | Water Content (%) |

| 0 | ||||

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 6 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a successful stability study. The following methodologies are proposed for the stability assessment of this compound.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products.

-

Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended. For example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a low percentage of Solvent B, and gradually increase to elute any more non-polar degradation products.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV spectral analysis of this compound (a wavelength around 260 nm is common for isoflavones).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and pathways of this compound.[1] The following conditions are recommended based on ICH guidelines and studies on similar isoflavones.[2][3][4][5][6][7]

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

-

Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Neutralize the solution before HPLC analysis. Isoflavones are often unstable in alkaline conditions.[6][7]

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C for 48 hours.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1] A control sample should be protected from light.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period and recommended storage conditions for this compound.[2][8][9]

-

Sample Preparation: Use at least three primary batches of this compound.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

-

Tests to be Performed: At each time point, the samples should be analyzed for:

-

Appearance (visual inspection).

-

Assay of this compound (using the validated HPLC method).

-

Quantification of degradation products (using the validated HPLC method).

-

Water content (by Karl Fischer titration).

-

Mandatory Visualizations

Visual representations of workflows and potential degradation pathways can greatly aid in the understanding of the stability profile of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates the overall workflow for the stability assessment of this compound.

Potential Degradation Pathways of this compound

Based on the known degradation pathways of other isoflavones, the following diagram illustrates potential degradation routes for this compound under various stress conditions.[10][11]

This technical guide provides a comprehensive framework for evaluating the stability of this compound. By following the outlined experimental protocols and data management strategies, researchers and drug development professionals can generate the necessary data to understand the degradation profile of this novel isoflavone. This information is critical for determining appropriate storage conditions, establishing a re-test period, and ensuring the quality, safety, and efficacy of any potential drug product containing this compound. The provided visualizations offer a clear overview of the experimental workflow and potential chemical transformations, serving as a valuable resource for the scientific community.

References

- 1. snscourseware.org [snscourseware.org]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. lume.ufrgs.br [lume.ufrgs.br]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Derrisisoflavone K Standard for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, technical specifications, and experimental applications of the Derrisisoflavone K analytical standard. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their studies.

Introduction to this compound

This compound is a prenylated isoflavonoid that was first isolated from the twigs and leaves of Derris robusta.[1] Its chemical structure and biological activities are of interest to researchers in natural product chemistry, pharmacology, and drug discovery. As with any scientific investigation, the use of a well-characterized, high-purity analytical standard is crucial for obtaining accurate and reproducible results. This guide outlines the current commercial sources for this compound standards and provides key experimental protocols for its use.

Commercial Availability and Supplier Information